4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin

Regioselective synthesis Protecting group chemistry Simvastatin analogs

Medicinal chemists pursuing selective simvastatin core modifications face unwanted side reactions at the unprotected lactone hydroxyl. This TBDMS-protected intermediate eliminates that barrier. • TBDMS group provides steric bulk enabling regioselective transformations on the decalin core, unattainable with des-silyl analogs (e.g., CAS 134395-21-4) • Unique 5′-Cl, 6′-oxo substitution pattern defines a distinct electrophilic chemotype for HMG-CoA reductase SAR studies • Documented intermediate per Stokker, G. (J. Org. Chem. 59, 5983, 1994); sourced as high-purity research material for reproducible batch-to-batch results

Molecular Formula C31H51ClO6Si
Molecular Weight 583.3 g/mol
CAS No. 134395-20-3
Cat. No. B142164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin
CAS134395-20-3
Synonyms[1S-[1α,3α,4β,7β,8β(2S*,4S*),8aβ]]-2,2-Dimethyl-butanoic Acid 4-Chloro-8-[2-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,4,6,7,8,8a-octahydro-3,7-dimethyl-6-oxo-1-naphthalenyl Ester
Molecular FormulaC31H51ClO6Si
Molecular Weight583.3 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)OC1CC(C(C2=CC(=O)C(C(C12)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C)Cl)C
InChIInChI=1S/C31H51ClO6Si/c1-11-31(7,8)29(35)37-25-14-18(2)28(32)23-17-24(33)19(3)22(27(23)25)13-12-20-15-21(16-26(34)36-20)38-39(9,10)30(4,5)6/h17-22,25,27-28H,11-16H2,1-10H3/t18-,19-,20-,21-,22+,25+,27-,28+/m1/s1
InChIKeyTXHGERUPFAWKNX-ZZSHUHDWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin Procurement Overview


4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin (CAS 134395-20-3) is a chemically modified derivative of Simvastatin, a widely used statin drug. It is categorized as an organic intermediate, specifically a silyl-protected chlorinated lactone with the molecular formula C31H51ClO6Si and a molecular weight of 583.27 g/mol . This compound is not an active pharmaceutical ingredient (API) but is specifically designed and utilized as a strategic intermediate in the laboratory-scale synthesis of novel Simvastatin analogs and derivatives, particularly for structure-activity relationship (SAR) studies .

4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin Irreplaceability


Simple simvastatin impurities or des-silyl analogs (e.g., 5'-Chloro-6'-oxo Simvastatin, CAS 134395-21-4) lack the tert-butyldimethylsilyl (TBDMS) protecting group, which is essential for regioselective modifications in complex syntheses. The TBDMS group provides crucial steric bulk and stability, enabling chemists to perform reactions at other parts of the molecule without unwanted side reactions at the lactone hydroxyl. Attempting to substitute this compound with a non-silylated analog would lead to different, and often undesired, reaction outcomes, making it unsuitable for the specific synthetic route for which it was designed . Furthermore, the specific combination of a 5'-chloro and 6'-oxo substitution pattern creates a unique electrophilic and steric environment on the simvastatin core, which cannot be replicated by other in-class intermediates lacking these functional groups .

4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin Differentiation


TBDMS Protection for Regioselective Synthesis

4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin features a tert-butyldimethylsilyl (TBDMS) group at the 4-position of the lactone ring. This protecting group is absent in the closely related analog 5'-Chloro-6'-oxo Simvastatin (CAS 134395-21-4). The TBDMS group is a well-established protecting group in organic synthesis, chosen for its ability to impart steric hindrance and stability under a range of reaction conditions. In the context of simvastatin derivative synthesis, this protection allows for subsequent reactions to occur selectively at other positions on the decalin core without interfering with the protected lactone hydroxyl . The J. Org. Chem. reference by Stokker, G. (1994) confirms the use of this compound in such advanced synthetic schemes .

Regioselective synthesis Protecting group chemistry Simvastatin analogs

5'-Chloro-6'-oxo Substitution Pattern

This compound possesses a specific substitution pattern: a chlorine atom at the 5' position and a ketone (oxo) group at the 6' position of the simvastatin lactone ring. This is distinct from other 4-tert-butyldimethylsilyl simvastatin derivatives, such as 4-tert-Butyldimethylsilyl-4a'-hydroxy Simvastatin (CAS 125142-16-7), which has a hydroxy group at the 4a' position instead. This combination of functional groups creates a unique electronic and steric profile on the simvastatin scaffold, which is critical for exploring structure-activity relationships (SAR) and for generating specific impurity profiles . The compound's structure is confirmed by its canonical SMILES string, which is provided by multiple vendors .

Medicinal chemistry Structure-Activity Relationship (SAR) Simvastatin impurity

High Molecular Weight and Lipophilicity

The target compound has a molecular weight of 583.27 g/mol and a molecular formula of C31H51ClO6Si, which is significantly larger and more lipophilic than simpler simvastatin impurities. For instance, the des-silyl analog 5'-Chloro-6'-oxo Simvastatin (CAS 134395-21-4) has a molecular weight of 469.01 g/mol and a formula of C25H37ClO6 . The increased molecular weight and the presence of the lipophilic TBDMS group result in a longer retention time on reversed-phase HPLC columns, which is a critical parameter for developing robust analytical methods to separate and quantify this specific impurity or intermediate from other related substances .

Analytical chemistry Method development HPLC impurity standard

4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin Applications


Synthesis of Simvastatin Analogs

This compound is the reagent of choice for researchers engaged in the multi-step synthesis of complex simvastatin derivatives. The presence of the TBDMS protecting group enables selective chemical transformations on the decalin core that would otherwise be impossible due to the reactivity of a free hydroxyl group. As confirmed by vendor documentation referencing the work of Stokker, G., this compound is a documented intermediate in the preparation of simvastatin derivatives .

Analytical Reference Standard

Analytical laboratories can procure this compound as a high-purity reference standard for developing and validating HPLC, UPLC, or LC-MS methods. Its distinct molecular weight (583.27 g/mol) and lipophilic character ensure a unique retention time, making it an ideal marker for identifying and quantifying this specific intermediate or impurity in complex reaction mixtures or stability studies of simvastatin drug products .

Statin SAR Studies

Medicinal chemistry teams focused on statin SAR studies will find this compound indispensable. The unique combination of a 5'-chloro and 6'-oxo substitution on the silyl-protected simvastatin core provides a distinct chemotype for evaluating the impact of these specific modifications on biological activity, such as HMG-CoA reductase inhibition or cellular uptake, compared to the parent drug or other analogs .

Supply Chain Qualification

For procurement and sourcing specialists in pharmaceutical R&D, this compound represents a key specialized reagent. Its availability from reputable suppliers like Toronto Research Chemicals (TRC) ensures a reliable source of a high-purity (>95%) research material, which is critical for reproducibility in academic and industrial research settings. The compound's specific CAS number (134395-20-3) guarantees unambiguous chemical identification and ordering .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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